![molecular formula C22H16N4O3S B2519979 (E)-N-(benzo[d]thiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-2-ylmethyl)acrylamide CAS No. 886903-46-4](/img/structure/B2519979.png)
(E)-N-(benzo[d]thiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-2-ylmethyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(E)-N-(benzo[d]thiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-2-ylmethyl)acrylamide”, also known as BTNP, is a chemical compound that has gained interest in various fields of research and industry due to its unique properties. It is a benzothiazole derivative .
Synthesis Analysis
Benzothiazole derivatives have been synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .Molecular Structure Analysis
The molecular structure of benzothiazole derivatives is relatively planar with dihedral angles between the central benzene ring and the benzothiazole and pyridine rings being small, indicating that the molecule is nearly planar .Chemical Reactions Analysis
Benzothiazole derivatives have been evaluated for their inhibitory effect on the human monoamine oxidase (hMAO) A and B isoforms . Different (un)substituted (hetero)aromatic substituents were linked to N1 of the hydrazone in order to establish robust structure-activity relationships .Physical And Chemical Properties Analysis
The molecular weight of BTNP is 416.46. More detailed physical and chemical properties are not available in the search results.Aplicaciones Científicas De Investigación
Metal Sorption and Biological Activity
N-heterocyclic acrylamide monomers, including structures with a thiazolyl moiety, have been synthesized and developed into polymers. These polymers have been used as efficient chelating agents for various metal ions, showing selectivity for ions like Fe3+, Pb2+, Cd2+, Ni2+, and Cu2+. Additionally, these compounds exhibit antimicrobial activity, making them relevant in both environmental and biological contexts (Al-Fulaij, Elassar, & El-asmy, 2015).
Anticancer Potential
Compounds structurally similar to (E)-N-(benzo[d]thiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-2-ylmethyl)acrylamide have shown promising cytotoxic activity against various human cancer cell lines. Specifically, some derivatives have demonstrated potent activity against lung adenocarcinoma cells, implicating their potential use as anticancer agents (Kamal et al., 2014).
Insecticidal Applications
Newly synthesized heterocyclic compounds incorporating a sulfonamide-bearing thiazole moiety have been found to be effective insecticidal agents. These compounds were notably toxic to the cotton leafworm, Spodoptera littoralis, suggesting their potential application in agricultural pest control (Soliman, Abd El Salam, Fadda, & Abdelmotaal, 2020).
Catalytic Activity in Olefin Oxidation
Dioxidovanadium(V) complexes containing thiazol-hydrazone NNN-donor ligands have been explored for their catalytic activity in olefin oxidation. The use of these complexes in catalysis demonstrates the versatility of thiazole derivatives in chemical synthesis processes (Ghorbanloo et al., 2017).
VEGFR-2 Kinase Inhibition
Compounds with a structure similar to the one have been identified as potent inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2) kinase activity. This highlights their potential therapeutic application in diseases where VEGFR-2 is implicated, such as cancer (Borzilleri et al., 2006).
Synthesis and Fluorescence Properties
Novel pyrido[2,1-b]benzothiazole and N-substituted 2-pyridylbenzothiazole derivatives have been synthesized, exhibiting remarkable fluorescence properties. These derivatives could have applications in materials science, particularly in the development of new fluorescent materials (Azzam, Elgemeie, & Osman, 2020).
Antimicrobial and Antitumor Activity
Zinc(II) complexes with pyridine thiazole derivatives have been studied for their antimicrobial and antitumor properties. The findings suggest these complexes could be used in developing new bioactive materials with potential therapeutic applications (Xun-Zhong et al., 2020).
Mecanismo De Acción
Target of Action
Similar compounds have been known to targetcysteine .
Mode of Action
The compound, when interacting with its targets, undergoes a significant change. For instance, a similar compound, 2-(benzo[d]thiazol-2-yl)-1,4-phenylene diacrylate, essentially emits no fluorescence, but achieves a 4725-fold enhancement with a large Stokes shift (135 nm) in the presence of cysteine .
Biochemical Pathways
It’s known that cysteine plays a key role in all life forms , and any compound interacting with it could potentially affect a wide range of biochemical pathways.
Pharmacokinetics
The compound’s interaction with biological systems, such as its use for imaging cysteine in hepg2 cells and zebrafish , suggests that it has some degree of bioavailability.
Result of Action
A similar compound has been successfully used for imaging cysteine in hepg2 cells and zebrafish , suggesting that it may have similar effects.
Action Environment
Similar compounds have shown dramatic absorption/fluorescence dual-mode color changes induced by water and zinc ions , suggesting that environmental factors can significantly influence their action.
Direcciones Futuras
The future directions of BTNP research could involve further exploration of its inhibitory effects on human monoamine oxidase (hMAO) A and B isoforms, as well as its potential applications in the treatment of neurodegenerative disorders . Further studies could also investigate its physical and chemical properties, safety and hazards.
Propiedades
IUPAC Name |
(E)-N-(1,3-benzothiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-2-ylmethyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N4O3S/c27-21(13-10-16-8-11-18(12-9-16)26(28)29)25(15-17-5-3-4-14-23-17)22-24-19-6-1-2-7-20(19)30-22/h1-14H,15H2/b13-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZMXZKXFPWWLCA-JLHYYAGUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)N(CC3=CC=CC=N3)C(=O)C=CC4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(S2)N(CC3=CC=CC=N3)C(=O)/C=C/C4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(benzo[d]thiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-2-ylmethyl)acrylamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

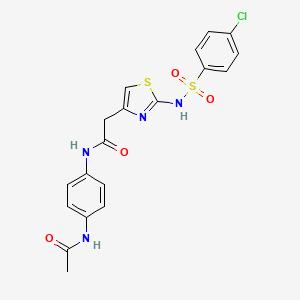
![N-(5-(3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2519897.png)
![N-(isoxazol-4-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2519899.png)
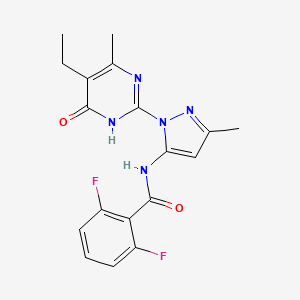
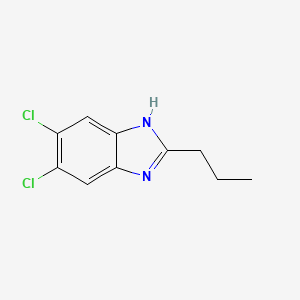
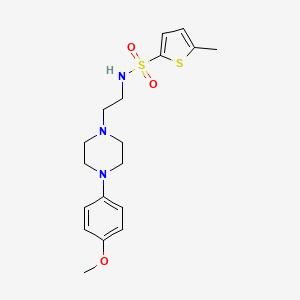
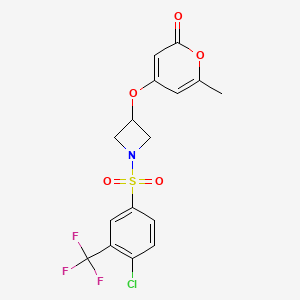

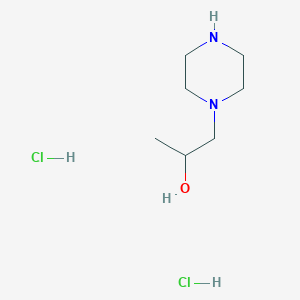
![N-allyl-2-(1-(tert-butyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2519913.png)
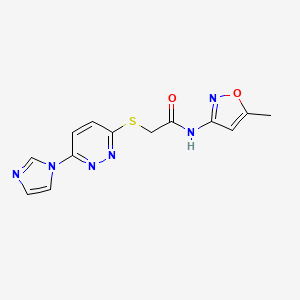
![N-(3-chloro-2-methylphenyl)-2-((1-ethyl-3-methyl-7-oxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2519916.png)
![1-((3-bromobenzyl)thio)-4-butylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2519917.png)
